molecular formula C23H19ClN2O4S B4198564 2-{[4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid

2-{[4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid

Cat. No. B4198564
M. Wt: 454.9 g/mol
InChI Key: ZPDGRQVPZNJTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid, commonly known as CBTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBTA belongs to the family of thioesters and is known for its anti-inflammatory and anti-tumor properties.

Mechanism of Action

The mechanism of action of CBTA is not fully understood. However, it is believed that CBTA exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. MMPs are enzymes that are involved in the breakdown of extracellular matrix, which is important for tumor growth and metastasis.
Biochemical and Physiological Effects:
CBTA has been shown to possess anti-inflammatory and anti-tumor properties. In animal studies, CBTA has been shown to reduce inflammation in the colon and inhibit the growth of tumors. CBTA has also been shown to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Advantages and Limitations for Lab Experiments

CBTA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. CBTA is also soluble in water, making it easy to administer to animals for in vivo studies. However, CBTA has some limitations. It has poor bioavailability, which means that it may not be effective when administered orally. CBTA also has a short half-life, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of CBTA. One area of research is the development of novel drug delivery systems that can improve the bioavailability of CBTA. Another area of research is the identification of the molecular targets of CBTA, which can help to elucidate its mechanism of action. Additionally, more in vivo studies are needed to determine the safety and efficacy of CBTA in humans. Finally, CBTA can be further studied for its potential use as a diagnostic tool for cancer.

Scientific Research Applications

CBTA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases such as cancer, arthritis, and inflammatory bowel disease. CBTA has also been studied for its potential use as a diagnostic tool for cancer.

properties

IUPAC Name

2-[[4-[[2-[(2-chlorophenyl)methylsulfanyl]acetyl]amino]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4S/c24-19-7-3-1-5-16(19)13-31-14-21(27)25-17-11-9-15(10-12-17)22(28)26-20-8-4-2-6-18(20)23(29)30/h1-12H,13-14H2,(H,25,27)(H,26,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDGRQVPZNJTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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